![molecular formula C18H16Cl2N4O5S2 B2687361 4-[bis(2-chloroethyl)sulfamoyl]-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide CAS No. 330676-58-9](/img/structure/B2687361.png)
4-[bis(2-chloroethyl)sulfamoyl]-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[bis(2-chloroethyl)sulfamoyl]-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a benzamide core substituted with a bis(2-chloroethyl)sulfamoyl group and a nitrobenzothiazole moiety. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug development and chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-chloroethyl)sulfamoyl]-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a nitro-substituted carboxylic acid or its derivatives under acidic conditions.
Introduction of the Sulfamoyl Group: The bis(2-chloroethyl)sulfamoyl group is introduced via a reaction between a suitable amine precursor and bis(2-chloroethyl)sulfate.
Coupling Reaction: The final step involves coupling the benzothiazole derivative with the benzamide core. This can be achieved through a condensation reaction using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
化学反应分析
Types of Reactions
Oxidation: The nitro group in the benzothiazole ring can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Substitution: The chloroethyl groups in the sulfamoyl moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Hydrolysis: The amide bond in the benzamide core can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) in aqueous solutions.
Major Products
Reduction: 4-[bis(2-chloroethyl)sulfamoyl]-N-(5-amino-1,3-benzothiazol-2-yl)benzamide.
Substitution: Products depend on the nucleophile used, such as 4-[bis(2-azidoethyl)sulfamoyl]-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide.
Hydrolysis: 4-[bis(2-chloroethyl)sulfamoyl]benzoic acid and 5-nitro-1,3-benzothiazol-2-amine.
科学研究应用
Chemistry
In organic synthesis, 4-[bis(2-chloroethyl)sulfamoyl]-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
This compound has shown potential as an anticancer agent due to its ability to alkylate DNA, leading to cell cycle arrest and apoptosis in cancer cells. Its nitrobenzothiazole moiety is particularly effective in targeting hypoxic tumor environments.
Medicine
In medicinal chemistry, this compound is being investigated for its potential use in chemotherapy. Its dual functional groups allow it to act as both an alkylating agent and a DNA intercalator, enhancing its cytotoxic effects against cancer cells.
Industry
In the pharmaceutical industry, this compound can be used as a lead compound for the development of new drugs. Its unique structure provides a scaffold for the design of novel therapeutic agents with improved efficacy and reduced side effects.
作用机制
The mechanism of action of 4-[bis(2-chloroethyl)sulfamoyl]-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide involves multiple pathways:
DNA Alkylation: The bis(2-chloroethyl)sulfamoyl group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription.
DNA Intercalation: The nitrobenzothiazole moiety can intercalate between DNA bases, further inhibiting DNA synthesis and function.
Induction of Apoptosis: The compound can trigger apoptotic pathways by causing DNA damage and activating p53, a key regulator of the cell cycle.
相似化合物的比较
Similar Compounds
Chlorambucil: Another alkylating agent used in chemotherapy, but lacks the nitrobenzothiazole moiety.
Nitrobenzothiazole Derivatives: Compounds like nitrobenzothiazole sulfonamides, which share the nitrobenzothiazole core but differ in their substituents.
Sulfonamide-Based Alkylating Agents: Compounds such as busulfan, which also contain alkylating sulfonamide groups but have different core structures.
Uniqueness
4-[bis(2-chloroethyl)sulfamoyl]-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide is unique due to its combination of alkylating and intercalating functionalities. This dual action enhances its cytotoxicity and makes it a promising candidate for cancer therapy. Its ability to target hypoxic tumor cells also sets it apart from other alkylating agents, which may be less effective in such environments.
属性
IUPAC Name |
4-[bis(2-chloroethyl)sulfamoyl]-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O5S2/c19-7-9-23(10-8-20)31(28,29)14-4-1-12(2-5-14)17(25)22-18-21-15-11-13(24(26)27)3-6-16(15)30-18/h1-6,11H,7-10H2,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVODGDCPFLNQDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-])S(=O)(=O)N(CCCl)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
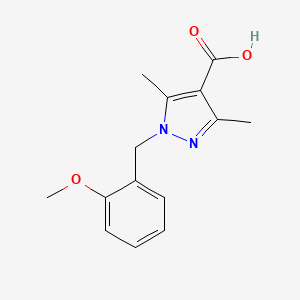
![2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B2687279.png)
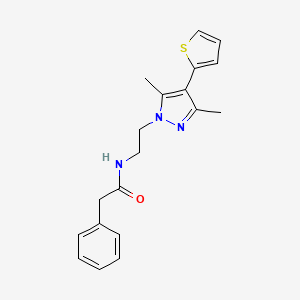
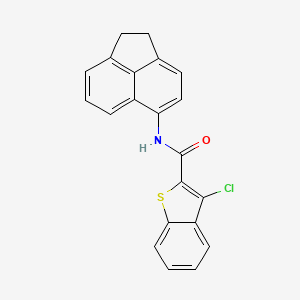
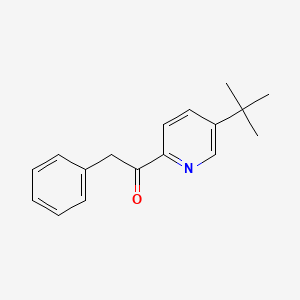
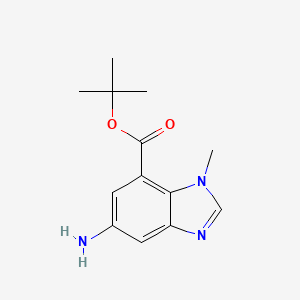
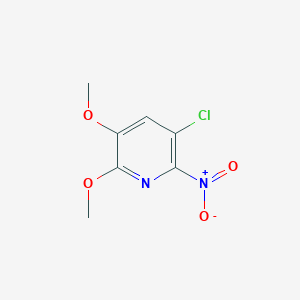
![1-(3,4-Dihydroxyphenyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylethanone](/img/structure/B2687293.png)
![Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B2687294.png)
![ethyl 3,5-dimethyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate](/img/structure/B2687297.png)
![N-{[1-(morpholin-4-yl)cyclobutyl]methyl}furan-3-carboxamide](/img/structure/B2687298.png)
![4-BENZOYL-N-[2-(2-METHYL-2-PROPANYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE](/img/structure/B2687299.png)

![2,5-dichloro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2687301.png)
